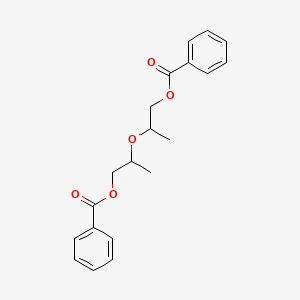

1,1'-Oxybis-2-propanol dibenzoate

Description

Contextualization within Dibenzoate Ester Chemistry

1,1'-Oxybis-2-propanol dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a diester characterized by a dipropylene glycol backbone with two benzoate (B1203000) groups. nih.gov Its chemical structure, featuring ether linkages, places it within the broader class of dibenzoate esters used extensively as plasticizers. researchgate.net These plasticizers are valued for their compatibility with a wide range of polar polymers and rubbers.

The structure of this compound is pivotal to its function. The presence of ether linkages in the glycol component is a significant contributor to the plasticization efficiency in polymers like polyvinyl chloride (PVC). researchgate.net This high solvency allows for rapid processing speeds in industrial applications. In comparison to linear alkyl diol dibenzoates, the ether-containing structure of DPGDB influences its biodegradation pathways. researchgate.net Research has shown that while the initial step of biodegradation for dibenzoate plasticizers is the hydrolysis of an ester bond, the subsequent degradation of the resulting monoester can be slower for compounds with ether linkages compared to those with simple alkyl chains. researchgate.net

The polarity of dibenzoate esters is a critical factor in their compatibility with polymers. Benzoates are known for their polar nature, which makes them particularly suitable for latex applications. adhesivesmag.com The specific arrangement of the ether and ester groups in this compound contributes to its high solvating power. This property is often leveraged in blends with other plasticizers to achieve a desired balance of properties in the final material. researchgate.net

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | 1-(2-benzoyloxypropoxy)propan-2-yl benzoate |

| Molecular Formula | C₂₀H₂₂O₅ |

| Molecular Weight | 342.39 g/mol |

| CAS Number | 27138-31-4 |

Current State of Academic Research and Emerging Trajectories

Academic research on this compound is increasingly focused on understanding its molecular dynamics within polymer matrices and its environmental profile as a "green" plasticizer. A notable study utilized solid-state deuterium NMR to investigate the behavior of deuterated DPGDB in poly(vinyl acetate) (PVAc). acs.org This research revealed that the dynamics of the plasticizer are heterogeneous, with different molecules exhibiting different types of motion. acs.org The study further quantified the interaction between the plasticizer and the polymer, providing fundamental insights into the mechanism of plasticization at a molecular level. figshare.com

The primary emerging trajectory for dibenzoate esters, including this compound, is their role as safer alternatives to traditional phthalate (B1215562) plasticizers. acs.orgrsc.org Growing regulatory pressure on phthalates due to health and environmental concerns has intensified the search for non-phthalate alternatives. adhesivesmag.com Benzoate esters have a long history of use and are considered to have low toxicity, be non-mutagenic, and non-carcinogenic.

Research is also exploring the development of new dibenzoate blends to optimize performance characteristics. researchgate.net By combining DPGDB with other dibenzoates, such as diethylene glycol dibenzoate, researchers aim to create formulations with improved properties like lower processing times, reduced volatile organic compounds (VOCs), and enhanced durability. Another area of investigation is the biodegradation of these "green" plasticizers. Studies have elucidated the biodegradation mechanisms, which typically involve the initial hydrolysis of an ester bond. researchgate.net

The table below presents a selection of research findings on dibenzoate plasticizers.

| Research Focus | Key Findings |

| Molecular Dynamics of DPGDB in PVAc | The plasticizer exhibits heterogeneous dynamics, including 180° ring flips and isotropic motions. The interaction parameter suggests a strong association between the plasticizer and the polymer. acs.orgfigshare.com |

| Biodegradation of Dibenzoate Plasticizers | The initial step is the hydrolysis of an ester bond, releasing benzoic acid and a monoester. The degradation rate of the monoester is influenced by the structure of the glycol linker. researchgate.net |

| Development of "Green" Dibenzoate Plasticizers | Linear alkyl diol dibenzoates show promise as effective and rapidly biodegradable alternatives to phthalates. 1,5-pentanediol dibenzoate, in particular, has demonstrated good plasticizing efficiency. mdpi.comnih.gov |

| Dibenzoate Blends for PVC Applications | Triblends of dibenzoates can offer improved performance over traditional diblends, including higher solvating power and better rheology in plastisols. researchgate.net |

Fundamental Research Questions and Methodological Challenges Pertaining to this compound

A central research question revolves around the precise relationship between the molecular architecture of this compound and its performance as a plasticizer. Understanding how its specific isomeric structure and the flexibility of the ether linkage influence its interaction with different polymer chains at a quantum level remains an area of active investigation. acs.org Another fundamental question concerns the long-term stability and degradation pathways of this compound under various environmental conditions. While its biodegradability is considered an advantage, a detailed understanding of its metabolites and their potential environmental impact is still being developed. researchgate.net

A significant methodological challenge lies in the detailed characterization of the plasticizer within the polymer matrix. Advanced analytical techniques, such as solid-state NMR, are required to probe the dynamics and distribution of the plasticizer molecules. acs.orgfigshare.com These methods are often complex and require specialized equipment and expertise. Another challenge is accurately modeling the biodegradation of dibenzoate plasticizers. The process can be influenced by various factors, including the presence of co-substrates, which can complicate the interpretation of experimental results. researchgate.net

Furthermore, the comprehensive toxicological assessment of emerging plasticizers, including this compound, presents a challenge. acs.orgrsc.org While it is generally considered to have a low toxicity profile, a lack of extensive, publicly available data can hinder a complete risk assessment. nih.gov The development of reliable and efficient methods for detecting and quantifying the migration of this plasticizer from consumer products is another area that requires ongoing research.

The following table outlines some of the key research questions and the associated methodological challenges.

| Fundamental Research Question | Methodological Challenges |

| How does the molecular structure of this compound dictate its plasticizing efficiency? | Requires advanced spectroscopic techniques like solid-state NMR to study molecular dynamics in situ. acs.org |

| What are the complete biodegradation pathways and the environmental fate of its metabolites? | Modeling biodegradation kinetics can be complex due to the influence of co-substrates and microbial consortia. researchgate.net |

| What is the long-term toxicological profile of this compound and its degradation products? | There is a general lack of comprehensive and publicly available toxicological data for many emerging plasticizers. nih.govacs.org |

| How can the migration of this plasticizer from polymer matrices be accurately quantified and predicted? | Developing sensitive and robust analytical methods for detecting low levels of migration in various media is challenging. |

Properties

IUPAC Name |

1-(2-benzoyloxypropoxy)propan-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-15(24-19(21)17-9-5-3-6-10-17)13-23-14-16(2)25-20(22)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYUWBATGXUSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043495 | |

| Record name | 2-Propanol, 1,1′-oxybis-, dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Pellets or Large Crystals, Viscous straw-colored liquid with a faint odor; [CHRIS] Colorless liquid with a mild ester odor; [EPA ChAMP: Submissions - Robust Summaries] | |

| Record name | Propanol, oxybis-, dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropylene glycol dibenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000046 [mmHg] | |

| Record name | Dipropylene glycol dibenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-03-1, 27138-31-4 | |

| Record name | 2-Propanol, 1,1′-oxybis-, dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Oxybis-2-propanol dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, oxybis-, dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1,1′-oxybis-, dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydipropyl dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-dimethyl-2,2'-oxydiethyl dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-OXYBIS-2-PROPANOL DIBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QQI0RSO3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Mechanisms of 1,1 Oxybis 2 Propanol Dibenzoate

Esterification Pathways for 1,1'-Oxybis-2-propanol Dibenzoate Synthesis

The core of this compound production lies in the direct esterification reaction. This reversible reaction necessitates strategic approaches to drive the equilibrium towards the product side, typically by removing the water byproduct or using an excess of one reactant. pbworks.comtcu.edu The general reaction sees dipropylene glycol react with two equivalents of benzoic acid to yield the desired diester and two equivalents of water.

Catalytic Systems and Their Mechanistic Roles in Dibenzoate Formation

Catalysis is crucial for achieving efficient and economically viable synthesis. Various catalytic systems, including traditional acid catalysts, and more novel metallic and solid acid catalysts, are employed to accelerate the reaction rate.

Traditional acid catalysts like sulfuric acid and p-toluenesulfonic acid (PTSA) are effective for this type of esterification. pbworks.comlpp-group.com The mechanism for this acid-catalyzed nucleophilic acyl substitution involves the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst. pbworks.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of dipropylene glycol. A subsequent series of proton transfers and the elimination of a water molecule leads to the formation of the ester bond. This process occurs for both hydroxyl groups to form the final dibenzoate product.

While effective, the use of strong acid catalysts like PTSA can have disadvantages, such as the need for neutralization steps post-reaction and potential corrosion of steel equipment, which can complicate the industrial process. google.com For similar esterifications, PTSA has been used at concentrations around 0.2% to 0.6% by weight, with reaction temperatures ranging from 120°C to 210°C. pbworks.comupt.ro

Enzymatic synthesis represents a green chemistry alternative to traditional chemical catalysis, offering high selectivity under mild conditions. Lipases are the most common enzymes used for esterification due to their stability in organic solvents and lack of need for cofactors. unimi.it Research into lipase-catalyzed reactions has shown that enzymes like Pseudomonas cepacia lipase (B570770) can perform highly regioselective alcoholysis of diol dibenzoates. researchgate.net

Specifically for benzoate (B1203000) esters, lipases from Mucor miehei and Candida antarctica have been shown to effectively catalyze the benzoylation of primary hydroxyl groups. researchgate.net While direct research on the enzymatic synthesis of this compound is not widely published, the existing literature on lipase-catalyzed synthesis of similar diol benzoates suggests its potential. researchgate.netchemrxiv.orgresearchgate.net The process would involve the enzymatic reaction between dipropylene glycol and an activated form of benzoic acid (like a vinyl benzoate) in an organic solvent. The enzyme's active site would facilitate the nucleophilic attack, leading to the formation of the ester. However, challenges such as enzyme cost, stability, and slower reaction rates compared to conventional methods remain.

To overcome the drawbacks of traditional acid catalysts, research has focused on developing novel catalytic systems. These include metal-containing catalysts and solid acids.

Tin-based Catalysts: Stannous chloride (tin(II) chloride) has been identified as an effective catalyst for producing dipropylene glycol dibenzoate. scispace.compatsnap.com One patented method describes using stannous chloride to produce 4.5 tonnes of the plasticizer in a 5.5 cubic meter reactor. patsnap.com Tin(II) compounds are also used for the synthesis of other benzoate esters, allowing for high purity product recovery via filtration without a base treatment step. google.com

Titanium-based Catalysts: Titanium compounds, such as butyl titanate (IV) and mixtures of titanium (IV) isopropoxide, serve as efficient catalysts for the esterification of glycols with benzoic acid. google.com These catalysts are typically used in small quantities (0.05-0.08% by weight) at temperatures between 190-210°C. google.com

Other Metal Catalysts: Other catalysts mentioned for the synthesis include zinc acetate, copper hydroxide (B78521), and boric acid. google.com

Solid Acid Catalysts: Mildly acidic catalysts like sodium bisulfate are also employed. scispace.comgoogle.com These offer easier separation from the reaction mixture compared to liquid acids.

These novel catalysts often provide benefits such as higher yields, improved purity, and simpler workup procedures, contributing to more efficient and environmentally friendly production processes.

Optimization of Reaction Conditions for Process Efficiency and Product Purity

Optimizing reaction parameters is key to maximizing yield and purity while minimizing costs. Critical factors include reactant molar ratio, temperature, reaction time, and the method of water removal.

| Parameter | Optimized Range/Value | Purpose/Comment | Source(s) |

| Molar Ratio (Alcohol:Acid) | 1:2.0 to 1:2.2 | A slight excess of benzoic acid is often used to drive the reaction towards the dibenzoate product. | google.com |

| Temperature | 180°C - 230°C | Higher temperatures increase the reaction rate but must be controlled to avoid side reactions or product degradation. | patsnap.comgoogle.com |

| Catalyst Concentration | 0.1 - 0.3 mol% of benzoic acid | Sufficient to catalyze the reaction effectively without causing excessive side reactions or purification issues. | google.com |

| Water-Carrying Agent | Toluene (B28343) (8-15% of mixture) | An azeotropic agent used to continuously remove water from the reaction, shifting the equilibrium to favor product formation. | google.com |

| Reaction Time | ~8 hours | Dependent on other parameters like temperature and catalyst efficiency. | google.com |

| Purification | Neutralization, Vacuum Distillation | Unreacted acid is neutralized with a base (e.g., NaOH solution). The final product is purified by distillation under reduced pressure (e.g., 666.6 Pa). | patsnap.comgoogle.com |

This table is interactive. Click on the headers to sort the data.

The process typically involves heating the reactants with the catalyst. patsnap.com In some methods, an azeotropic solvent like toluene is added to facilitate the removal of water as it forms. google.com Once the reaction reaches completion (often determined by measuring the acid value of the mixture), the crude product undergoes purification. This usually involves neutralization of the catalyst and any remaining benzoic acid, followed by washing, drying, and finally, vacuum distillation to obtain the pure this compound. scispace.compatsnap.com

Continuous Flow Synthesis Methodologies

Continuous flow chemistry is an emerging technology in chemical manufacturing that offers advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved consistency. researchgate.net While specific industrial-scale continuous flow processes for this compound are not extensively detailed in public literature, the principles are well-established for esterifications.

Advancements in the Synthesis and Degradation of this compound: A Chemical Perspective

A detailed examination of the synthetic methodologies, reaction mechanisms, and environmental interactions of the chemical compound this compound reveals a landscape of ongoing research and development. This article delves into the intricacies of its hydrolysis, degradation, derivatization, and the application of green chemistry principles in its production.

Mechanistic Investigations of this compound Hydrolysis and Degradation

The stability and degradation of this compound, a widely used non-phthalate plasticizer, are of significant interest due to its environmental fate and performance characteristics. The primary degradation pathway for this compound is hydrolysis of its ester linkages.

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

The acid-catalyzed hydrolysis of esters like this compound generally proceeds via an A_AC_2 mechanism, which involves a bimolecular attack of water on the protonated acyl carbon. ucoz.comslideshare.net The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This is followed by the formation of a tetrahedral intermediate. The subsequent elimination of the alcohol moiety, 1,1'-oxybis-2-propanol, and a proton yields the carboxylic acid (benzoic acid). chemistrysteps.com

A Chinese patent describes a synthesis method for dipropylene glycol dibenzoate using sodium bisulfate as a catalyst, which is an acidic salt, and mentions a neutralization step with a NaOH aqueous solution. scispace.com This suggests that the esterification is reversible and can be influenced by pH.

Base-Catalyzed Hydrolysis Mechanisms and Kinetics

Under basic conditions, the hydrolysis of this compound, often referred to as saponification, typically follows a B_AC_2 mechanism. ucoz.comslideshare.net This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of a carboxylate salt (sodium benzoate, if NaOH is used) and the alcohol 1,1'-oxybis-2-propanol. This process is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. chemistrysteps.com

The reaction can be summarized as: C₂₀H₂₂O₅ + 2OH⁻ --> 2C₇H₅O₂⁻ + C₆H₁₄O₃

A study on the biodegradation of dipropylene glycol dibenzoate (DPGDB) revealed that the initial step is the hydrolysis of one ester bond, releasing benzoic acid and a monoester. nih.gov This indicates that the ester linkages are susceptible to cleavage under environmental conditions, which can be influenced by microbial enzymes that may employ base-catalyzed mechanisms.

Influence of Environmental Factors on Hydrolytic Stability

The hydrolytic stability of this compound is influenced by several environmental factors, most notably pH and temperature. Generally, for esters, the rate of hydrolysis is at a minimum in the neutral pH range and increases under both acidic and basic conditions, often exhibiting a characteristic U-shaped pH-rate profile. viu.ca

pH: In acidic environments, the hydrolysis is catalyzed by H⁺ ions, while in alkaline environments, it is catalyzed by OH⁻ ions. The presence of ether linkages in the diol backbone of this compound can lead to metabolites that are more resistant to further microbial degradation. nih.gov The hydrolysis of the ester bond is the primary degradation step, and the subsequent degradation of the resulting monoester of dipropylene glycol can be slow. nih.gov

Temperature: An increase in temperature generally accelerates the rate of hydrolysis, as it provides the necessary activation energy for the reaction to occur. While specific quantitative data on the temperature dependence of this compound hydrolysis is scarce, it is a common principle in chemical kinetics.

The following table summarizes the expected influence of environmental factors on the hydrolysis of this compound based on general principles of ester hydrolysis.

| Environmental Factor | Influence on Hydrolytic Stability |

| pH | Lowest hydrolysis rate at neutral pH. Increased hydrolysis under acidic and basic conditions. |

| Temperature | Increased temperature generally leads to a higher rate of hydrolysis. |

| Microbial Activity | Can accelerate hydrolysis through enzymatic action. nih.gov |

Derivatization Strategies and Synthesis of Novel this compound Analogues

Research into the derivatization of this compound and the synthesis of its analogues is an area with potential for developing new plasticizers with tailored properties. While specific literature on the derivatization of this particular compound is limited, general strategies for modifying esters and diols can be considered.

One approach could involve modifying the benzoate groups. For example, introducing substituents onto the benzene (B151609) ring could alter the electronic properties and, consequently, the solvency, compatibility with polymers, and migration resistance of the plasticizer.

Another strategy could focus on modifying the 1,1'-oxybis-2-propanol backbone. For instance, replacing the ether linkage with an alkyl chain could enhance biodegradability, as ethers can form metabolites that are difficult for microbes to degrade. nih.gov

A study on the synthesis of pyrrole-fused dibenzoxazepine (B10770217) and dibenzothiazepine derivatives highlights the use of multicomponent reactions under solvent- and catalyst-free conditions to create complex bioactive scaffolds. beilstein-journals.org Similar innovative synthetic approaches could potentially be applied to create novel analogues of this compound with unique properties.

Green Chemistry Principles in this compound Production

The production of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The traditional synthesis of this compound involves the esterification of 1,1'-oxybis-2-propanol with benzoic acid, often using a catalyst. atamankimya.com Several patents describe methods that can be evaluated for their adherence to green chemistry principles.

For example, a Chinese patent describes a method for producing dipropylene glycol dibenzoate using sodium bisulfate as a catalyst. scispace.com While this may be an effective catalyst, the process also involves neutralization and washing steps, which can generate wastewater. Another patent details a process using a titanic oxide/SnO/ZnO composite catalyst, which may offer advantages in terms of efficiency and reusability. google.com

The use of toluene as a water-carrying agent in some synthesis methods raises environmental concerns due to its toxicity. google.com Developing solvent-free or using more environmentally benign solvents is a key goal of green synthesis. A patent for preparing diethylene glycol dibenzoate mentions a low-temperature synthesis technique to reduce energy consumption, though it resulted in longer reaction times. google.com

The following table summarizes some green chemistry considerations in the production of this compound based on available information.

| Green Chemistry Principle | Application in this compound Production |

| Use of Safer Solvents | Avoiding toxic solvents like toluene in the synthesis process. google.com |

| Catalysis | Utilizing efficient and recyclable catalysts like solid acid or composite catalysts to improve reaction rates and reduce waste. scispace.comgoogle.com |

| Energy Efficiency | Exploring lower temperature synthesis routes to reduce energy consumption. google.com |

| Designing for Degradation | Considering modifications to the chemical structure, such as replacing ether linkages, to enhance biodegradability. nih.gov |

As an alternative to phthalate (B1215562) plasticizers, this compound is considered a more environmentally friendly option. adakem.com Continued research focusing on greener synthetic routes and the development of even more biodegradable analogues will further enhance its environmental profile.

Advanced Analytical and Spectroscopic Characterization for Research Purity and Structure Elucidation

Chromatographic Methodologies for Isolation, Purity Assessment, and Isomer Analysis

Chromatographic techniques are indispensable for separating 1,1'-Oxybis-2-propanol dibenzoate from complex matrices and for assessing its purity. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) play pivotal roles in its comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a powerful tool for the analysis of this compound due to its high resolution and sensitivity. Method development and validation are critical to ensure accurate and reliable results.

Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of this compound. sielc.com This method typically utilizes a non-polar stationary phase and a polar mobile phase. sielc.com A common mobile phase composition includes acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A representative RP-HPLC method for the analysis of Di(propylene glycol) dibenzoate, a synonym for this compound, might employ the following conditions:

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Application | Suitable for preparative separation and pharmacokinetics |

| This liquid chromatography method is scalable and can be used for the isolation of impurities in preparative separation. sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Degradation Product Analysis

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile organic compounds. diva-portal.org It is particularly useful for identifying and quantifying volatile impurities and potential degradation products of this compound. diva-portal.org In GC-MS, the sample is vaporized and separated based on boiling point and polarity in the gas chromatograph, and then the separated components are detected and identified by the mass spectrometer. restek.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for a specific compound, allowing for its unambiguous identification by comparison with spectral libraries. diva-portal.org

The National Institute of Standards and Technology (NIST) provides mass spectrometry data for related compounds like 1,1'-oxybis-2-propanol, which can serve as a reference for identifying potential degradation products. nih.gov The analysis of photodegradation products of similar compounds often involves exposing the substance to UV light and then analyzing the resulting mixture by GC-HRMS (High-Resolution Mass Spectrometry) to identify the formed products. diva-portal.org

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. researchgate.netoxinst.com It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.uk

¹H NMR Spectroscopy : Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift, integration, and multiplicity (splitting pattern) of the signals are key parameters for structural assignment. docbrown.info

¹³C NMR Spectroscopy : Carbon-13 NMR provides information about the different carbon environments in a molecule. miamioh.edu Broadband decoupled spectra show a single peak for each unique carbon atom. miamioh.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. miamioh.edu

2D NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the complete molecular architecture. core.ac.uk

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons. researchgate.net

HSQC spectra correlate directly bonded proton and carbon atoms. core.ac.uk

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. researchgate.netcore.ac.uk

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the precise molecular weight and gaining insight into the structure of a molecule through its fragmentation pattern. For this compound (C₂₀H₂₂O₅), the theoretical monoisotopic mass is 342.1467 g/mol . researchgate.net Experimental techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer are used to verify this with high accuracy.

In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) analysis with ESI in positive ion mode, the molecule is expected to be observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 343.154. researchgate.net Further structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.

The fragmentation of the [M+H]⁺ ion of this compound reveals key structural motifs. The most abundant fragment ions observed provide evidence for the presence of the benzoate (B1203000) and propanol (B110389) ether moieties within the parent molecule.

A representative fragmentation analysis is detailed in the table below, based on publicly available LC-ESI-QTOF mass spectrometry data. researchgate.net

| Precursor Ion (m/z) | Adduct | Collision Energy | Fragment Ion (m/z) | Putative Fragment Structure/Identity |

| 343.154 | [M+H]⁺ | 20 eV | 163.0751 | [C₉H₁₁O₂]⁺ - Isopropoxy benzoyl cation |

| 343.154 | [M+H]⁺ | 20 eV | 105.0334 | [C₇H₅O]⁺ - Benzoyl cation |

| 343.154 | [M+H]⁺ | 20 eV | 77.0390 | [C₆H₅]⁺ - Phenyl cation |

The presence of the benzoyl cation (m/z 105.0334) is a very common and diagnostic fragment for benzoate esters. The ion at m/z 163.0751 likely corresponds to the cleavage of the ether bond, retaining one benzoate group attached to a propanol unit. The phenyl cation (m/z 77.0390) arises from the further fragmentation of the benzoyl group. This fragmentation pattern provides strong confirmatory evidence for the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. The IR spectrum of this compound, typically acquired using a neat sample in a capillary cell, displays characteristic absorption bands that confirm its key structural features. researchgate.net

The main functional groups in this compound are the ester groups (C=O, C-O), the ether linkage (C-O-C), and the aliphatic and aromatic C-H bonds. The vibrational analysis of its spectrum allows for the unambiguous identification of these groups.

The table below summarizes the expected characteristic IR absorption bands for this compound and their corresponding vibrational modes.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic (benzene rings) |

| 3000 - 2850 | C-H stretching | Aliphatic (CH₃, CH₂, CH) |

| ~1720 | C=O stretching | Ester carbonyl |

| ~1600, ~1450 | C=C stretching | Aromatic ring |

| 1300 - 1100 | C-O stretching (asymmetric) | Ester and Ether |

| 1100 - 1000 | C-O stretching (symmetric) | Ester and Ether |

| 750 - 700 | C-H bending (out-of-plane) | Monosubstituted benzene (B151609) |

The most prominent feature in the IR spectrum is the strong absorption band around 1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch in the ester functional groups. The region between 1300 cm⁻¹ and 1000 cm⁻¹ will show strong, complex bands due to the C-O stretching vibrations of both the ester and the ether linkages. The presence of both aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms the hybrid nature of the molecule. The out-of-plane C-H bending bands in the fingerprint region can further confirm the substitution pattern of the aromatic rings.

Thermal Analysis Techniques for Purity and Stability Assessment in Research Contexts

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the purity and thermal stability of materials like this compound. While specific, detailed experimental TGA and DSC data for this compound are not widely available in public literature, its general thermal stability is noted in various sources. sigmaaldrich.comadakem.com These techniques provide valuable information for research, development, and quality control.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA analysis would reveal its decomposition temperature and provide information about its thermal stability. A typical TGA experiment would show a stable mass up to a certain temperature, after which a significant mass loss would occur, indicating thermal decomposition. For a high-purity sample, this decomposition would likely occur in a single, well-defined step. The presence of volatile impurities would be indicated by an earlier mass loss at lower temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point, glass transition temperature (Tg), and to assess purity. For this compound, which is a liquid at room temperature, a DSC scan at low temperatures could determine its freezing point and potentially a glass transition temperature. A sharp melting peak on a DSC thermogram is indicative of a high-purity crystalline solid. For amorphous or liquid samples, the absence of a sharp melting peak and the presence of a glass transition can be key characteristics. Purity can also be estimated from the shape of the melting peak using the van't Hoff equation.

The table below illustrates the type of data that would be obtained from thermal analysis of a high-purity sample of this compound.

| Analytical Technique | Parameter Measured | Expected Result for High-Purity this compound |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Tonset) | A high temperature, indicating good thermal stability. |

| Residue at end of run | Minimal residue, consistent with complete decomposition of an organic molecule. | |

| Differential Scanning Calorimetry (DSC) | Glass Transition (Tg) | A distinct step in the heat flow curve, characteristic of an amorphous solid or liquid. |

| Melting Point (Tm) | If crystalline, a sharp endothermic peak. | |

| Enthalpy of Fusion (ΔHf) | The area under the melting peak, related to the crystallinity. |

In a research context, these thermal analysis techniques are vital for establishing a thermal profile, ensuring the material's integrity under processing conditions, and for quality control to detect impurities that could affect performance.

Advanced Functional Applications and Material Science Integration of 1,1 Oxybis 2 Propanol Dibenzoate

Mechanistic Studies of Plasticization in Polymer Systems

1,1'-Oxybis-2-propanol dibenzoate, also commonly known as dipropylene glycol dibenzoate (DPGDB), is a high-solvating, polar plasticizer that is compatible with a broad spectrum of polar polymers and rubbers. ataman-chemicals.comatamanchemicals.com Its utility as a plasticizer stems from its ability to be integrated into polymer systems to enhance flexibility, durability, and processability. atamanchemicals.comatamanchemicals.com As an environmentally friendly alternative to traditional phthalate (B1215562) plasticizers, it has found extensive use in applications such as adhesives, sealants, resilient flooring, and artificial leather cloth. ataman-chemicals.comadakem.com

Elucidation of Molecular Interactions with Polymer Chains and Impact on Intermolecular Forces

The plasticizing effect of this compound is rooted in its molecular structure, which features a polar dipropylene glycol backbone and two benzoate (B1203000) groups. atamanchemicals.com When introduced into a polymer matrix, the plasticizer molecules position themselves between the long polymer chains. This placement disrupts the strong intermolecular forces, such as van der Waals forces and dipole-dipole interactions, that typically hold the polymer chains in a rigid structure. The polar nature of the dibenzoate allows it to interact effectively with polar polymers, such as Polyvinyl Chloride (PVC), through its own dipole moments. This interaction effectively shields the polymer chains from one another, reducing the cohesive energy density and increasing the free volume within the polymer matrix. This separation of polymer chains allows them to slide past each other more easily, leading to increased flexibility and reduced brittleness.

Influence on Glass Transition Temperature and Polymer Chain Mobility

Illustrative Data: Effect of a Generic Dibenzoate Plasticizer on the Glass Transition Temperature (Tg) of PVC

| Plasticizer Concentration (phr*) | Glass Transition Temperature (Tg) (°C) |

| 0 | 82 |

| 20 | 60 |

| 40 | 45 |

| 60 | 25 |

phr: parts per hundred parts of resin Note: This table provides illustrative data for a generic dibenzoate plasticizer to demonstrate the typical effect on PVC's Tg. Actual values for this compound may vary.

Compatibility Studies with Diverse Polymer Matrices (e.g., Polyvinyl Chloride, Polyurethane, Elastomers)

This compound is noted for its excellent compatibility with a wide array of polar polymers. ataman-chemicals.comatamanchemicals.com This compatibility is crucial for the long-term stability and performance of the plasticized material, as it prevents the plasticizer from leaching out over time.

Polyvinyl Chloride (PVC): As a high-solvating plasticizer, it is frequently used in PVC formulations for applications like vinyl flooring, where it improves processability and imparts flexibility. ataman-chemicals.comnih.gov Its compatibility with PVC resin helps in reducing melting temperatures and production times. atamanchemicals.com

Polyurethane: In polyurethane systems, especially 2K (two-component) systems, this compound is valued for its high compatibility and efficiency. ataman-chemicals.comatamanchemicals.com A special grade with a low hydroxyl number is available for use in urethane (B1682113) prepolymers to minimize interference with the curing process. ataman-chemicals.comatamanchemicals.com It is also used in cast urethane applications where it offers excellent inert filler acceptance, improved tear strength, and better rebound. ataman-chemicals.comatamanchemicals.com

Elastomers: This dibenzoate is also used as a plasticizer in various elastomers, contributing to their flexibility and durability. nih.gov

Effects on Mechanical, Rheological, and Thermal Properties of Polymer Composites

The incorporation of this compound into polymer composites leads to significant changes in their material properties.

Mechanical Properties: The primary mechanical effect is an increase in flexibility and a decrease in brittleness. This is typically characterized by a lower tensile strength and modulus of elasticity, but a higher elongation at break. For instance, in polyurethane elastomers, it can contribute to improved tear strength and rebound. ataman-chemicals.comatamanchemicals.com

Illustrative Data: Typical Mechanical Properties of Plasticized PVC

| Property | Unplasticized PVC | PVC with 40 phr Dibenzoate Plasticizer |

| Tensile Strength (MPa) | 50-60 | 15-25 |

| Elongation at Break (%) | 20-40 | 200-400 |

| Shore Hardness (Durometer A) | >100 (Shore D) | 80-95 |

Note: This table provides illustrative data to demonstrate the typical effects of a dibenzoate plasticizer on the mechanical properties of PVC. Actual values for this compound may vary.

Rheological Properties: From a processing perspective, the addition of this plasticizer lowers the viscosity of the polymer melt. This reduction in viscosity improves processability, allowing for lower processing temperatures and shorter cycle times. ataman-chemicals.com

Thermal Properties: The main thermal effect is the reduction of the glass transition temperature, as previously discussed. This also means that the material's flexibility is maintained over a wider range of temperatures.

Research into Applications in Coatings and Adhesives

This compound is a functional additive in various coating and adhesive formulations, where it contributes to enhanced performance characteristics. ataman-chemicals.comnih.gov

Enhancement of Film-Forming Properties and Adhesion Mechanisms

In coatings, such as nitrocellulosic and acrylic lacquers, this compound acts as a coalescing agent and film-former. atamanchemicals.com It facilitates the formation of a continuous, uniform film as the coating dries by lowering the minimum film formation temperature (MFFT). This results in a defect-free film with improved flexibility and durability.

As an adhesion promoter, this compound enhances the bond between the coating or adhesive and the substrate. nih.gov While the precise mechanism is not detailed in the available literature, adhesion promoters generally work through several mechanisms. They can improve the wetting of the substrate by the coating or adhesive, ensuring intimate contact. Furthermore, their molecular structure can allow for interactions with both the polymer in the formulation and the surface of the substrate, effectively creating a molecular bridge at the interface. In some cases, adhesion promoters can form covalent bonds with the substrate, leading to a very strong and durable adhesive bond. specialchem.com In waterborne adhesives and latex caulks, this compound has been shown to improve wet tack, reduce set times, and enhance weatherability. ataman-chemicals.com

Role as a Rheological Modifier in Coating Formulations

This compound, a member of the dibenzoate ester family, serves as a critical additive in the coatings industry, where it functions as a high-solvating plasticizer and a rheological modifier. adhesivesmag.comnih.gov Its primary role is to alter the flow and deformation characteristics of coating formulations to achieve desired properties during manufacturing, storage, and application. specialchem.com

The addition of this compound to a coating system imparts several key rheological benefits. As a plasticizer, it increases the plasticity and fluidity of the material by embedding itself between polymer chains, thereby reducing the viscosity of the polymer melt. archemco.com This reduction in internal friction allows for improved flow and leveling, which are essential for achieving a smooth, uniform film appearance. archemco.comspecialchem.com

Furthermore, its function extends to controlling the film formation process. archemco.com By lowering the glass transition temperature (Tg) and the minimum film formation temperature (MFFT) of the coating's polymer binder, it enables proper coalescence of polymer particles into a continuous, durable film, even at lower ambient temperatures. adhesivesmag.com This is particularly advantageous as it can reduce energy consumption during curing or drying processes. adhesivesmag.com The compound's ability to enhance flexibility and adhesion also contributes to the mechanical integrity of the final coating, preventing cracking and improving durability. archemco.comspecialchem.com

The following table summarizes the key properties of this compound relevant to its function as a rheological modifier in coatings.

| Property | Influence on Coating Rheology | Research Finding |

| Plasticizing Effect | Reduces viscosity, lowers Tg and MFFT, increases polymer chain mobility. | Dibenzoate plasticizers are highly solvating, which lowers processing temperatures and improves film formation. adhesivesmag.comgoogle.com |

| Solvation | Enhances compatibility between different components of the formulation. | High solvation contributes to a stable, homogenous mixture, preventing phase separation. google.com |

| Flexibility | Improves the mechanical properties of the dried film, preventing brittleness. | The primary function of a plasticizer is to increase flexibility, thus minimizing film fragility. archemco.com |

Exploratory Research in Pharmaceutical and Biomedical Science

The unique chemical properties of this compound have prompted exploratory research into its potential applications within the pharmaceutical and biomedical fields. While not a primary active ingredient, its utility as a functional excipient is under investigation.

In the development of drug delivery systems, particularly those involving polymer-based carriers, ensuring the solubility and stability of the active pharmaceutical ingredient (API) is paramount. This compound is being investigated for its potential as a solubilizing agent and stabilizer. Its high solvency and compatibility with a range of polymers make it a candidate for dissolving poorly water-soluble APIs within a solid dispersion or a polymer matrix. google.com

By acting as a molecular lubricant and separating agent for both the API and polymer chains, it can prevent the crystallization of the drug, thereby enhancing its bioavailability. This is crucial for oral dosage forms where the drug must dissolve in gastrointestinal fluids to be absorbed. Its low volatility and high stability also suggest a role in maintaining the physical and chemical integrity of the formulation over its shelf life.

The use of specific solvents is critical in many in vitro biological assays designed to investigate the mechanisms of action of new chemical entities. This compound, classified as a laboratory chemical and solvent, possesses characteristics that make it a subject of interest for such applications. nih.gov Its nature as a relatively non-polar organic ester makes it a suitable vehicle for dissolving lipophilic or hydrophobic compounds for testing. nih.gov

In mechanistic studies, such as investigating enzyme kinetics or the interaction of a compound with cellular membranes, the solvent itself must not interfere with the biological process. Research on similar benzoate esters has explored their metabolic stability in the presence of enzymes like carboxylesterases found in plasma and liver microsomes. nih.govresearchgate.net The study of how this compound is metabolized—or its resistance to metabolism—can provide valuable data, making it a useful, non-reactive solvent for assays focusing on the specific activity of a dissolved test compound. nih.gov

The table below outlines the potential applications of this compound in pharmaceutical sciences.

| Application Area | Potential Function | Rationale Based on Chemical Properties |

| Drug Delivery Systems | Solubilizer, Stabilizer | High solvency for poorly soluble APIs; plasticizing effect prevents drug crystallization in polymer matrices. google.com |

| Biological Assays | Non-aqueous Solvent | Suitable for dissolving lipophilic compounds for in vitro testing; its own metabolic profile can be characterized. nih.govnih.gov |

Role as a Chemical Intermediate in Complex Organic Synthesis

Beyond its direct applications as a formulary additive, this compound serves as a valuable chemical intermediate in multi-step organic synthesis. Its molecular structure, which features two ester linkages and an ether bond, contains reactive sites that can be targeted for chemical transformation. fda.gov

The most common synthetic route utilizing this compound involves its hydrolysis. Under basic or acidic conditions, the ester bonds can be cleaved to yield its constituent components: two equivalents of benzoic acid and one equivalent of 1,1'-oxydi-2-propanol. organic-chemistry.orgsavemyexams.com These products are themselves useful building blocks for further synthesis.

Benzoic Acid : A widely used precursor in the synthesis of many organic molecules, including pharmaceuticals, dyes, and other esters.

1,1'-Oxydi-2-propanol : A diol (containing two alcohol groups) that can be used to synthesize polyesters, polyurethanes, and other ether derivatives.

This role as a masked source of a specific diol and carboxylic acid allows chemists to introduce these functionalities into a more complex molecule at a specific point in a synthetic pathway. The stability of the dibenzoate under certain reaction conditions allows it to act as a protecting group for the alcohol functionalities of 1,1'-oxydi-2-propanol, which can then be deprotected via hydrolysis when needed. organic-chemistry.org

Environmental Fate, Transport, and Mechanistic Degradation Studies of 1,1 Oxybis 2 Propanol Dibenzoate

Biodegradation Pathways and Microbial Metabolism

The biological breakdown of 1,1'-Oxybis-2-propanol dibenzoate is a primary route for its removal from the environment. Research has focused on identifying microorganisms capable of metabolizing this compound and elucidating the biochemical reactions involved.

Specific microbial strains have been identified for their ability to degrade dibenzoate plasticizers. A notable organism in this context is the bacterium Rhodococcus rhodochrous . nih.govresearchgate.netmcgill.ca This species is recognized for its metabolic versatility and its capacity to grow on hydrophobic substrates, making it a suitable candidate for studying the breakdown of compounds like DPGDB. researchgate.net Studies investigating the biodegradation of various dibenzoate plasticizers have utilized Rhodococcus rhodochrous, often in the presence of a co-substrate such as pure alkanes, to facilitate the degradation process. nih.govmcgill.ca

Table 1: Microbial Strain Implicated in this compound Degradation

| Microbial Strain | Classification | Relevance | Citations |

| Rhodococcus rhodochrous | Bacterium | Shown to degrade dipropylene glycol dibenzoate in laboratory studies. | nih.gov, researchgate.net, mcgill.ca |

The initial and critical step in the biodegradation of this compound by microbial systems is enzymatic hydrolysis. nih.govresearchgate.net This reaction involves the cleavage of one of the ester bonds in the DPGDB molecule. Esterase enzymes within the microorganism attack the ester linkage, resulting in the release of benzoic acid and a monoester intermediate, dipropylene glycol monobenzoate (D(PG)MB). nih.govmcgill.ca This hydrolytic step is a common pathway for the breakdown of ester-containing compounds in biological systems.

The microbial metabolism of this compound results in the formation of distinct intermediate compounds. As established through degradation studies using Rhodococcus rhodochrous, the primary metabolites are:

Benzoic Acid : Released following the initial hydrolysis of an ester bond. nih.gov

Dipropylene Glycol Monobenzoate (D(PG)MB) : The monoester molecule remaining after the first hydrolytic step. nih.govresearchgate.net

A significant finding from these studies is the slow subsequent biodegradation of the D(PG)MB metabolite, which leads to its accumulation in the system. nih.govmcgill.ca The presence of an ether function in the D(PG)MB structure is believed to block the typical metabolic pathway of β-oxidation, thereby hindering its rapid degradation. nih.gov This contrasts with other dibenzoates lacking an ether bond, whose monoester metabolites are more readily degraded. nih.govresearchgate.net The accumulation of these monoester metabolites has been associated with an increase in solution toxicity during the degradation process. researchgate.net

Table 2: Key Biodegradation Metabolites of this compound

| Metabolite | Chemical Formula | Description | Citations |

| Benzoic Acid | C₇H₆O₂ | Released during the initial enzymatic hydrolysis of the parent compound. | nih.gov, mcgill.ca |

| Dipropylene Glycol Monobenzoate (D(PG)MB) | C₁₃H₁₈O₄ | An intermediate monoester that accumulates due to slow degradation rates. | nih.gov, researchgate.net, mcgill.ca |

The rate of biodegradation of this compound and its metabolites is influenced by the environmental conditions and the specific chemical structure. Kinetic studies, often performed in aerated bioreactors with resting cells of Rhodococcus rhodochrous, have demonstrated that the breakdown of the parent DPGDB occurs via the hydrolysis of an ester bond. researchgate.net

However, the kinetics of the subsequent degradation of the resulting monoester, D(PG)MB, are notably slow. nih.govmcgill.ca For instance, at a concentration of 0.4 g/L, the monobenzoate derived from D(PG)DB was found to degrade significantly more slowly than the monobenzoates of alternative plasticizers that lack an ether linkage. researchgate.net Specifically, it was degraded approximately 13 times more slowly than the monoester from 1,3-propanediol (B51772) dibenzoate and 4 times more slowly than that from 2,2-methyl-propyl-1,3-propanediol dibenzoate. researchgate.net

While specific half-life data for DPGDB in soil, water, and sediment are not extensively detailed in the provided context, studies on the structurally related propylene (B89431) glycol show that its degradation is influenced by nutrient availability and temperature. nih.govdntb.gov.ua In aerobic soil conditions, the degradation of propylene glycol occurs via maintenance metabolism, but the addition of nutrients can enhance the process even at low temperatures. nih.gov This suggests that the environmental matrix and nutrient levels would likely be significant factors in the biodegradation kinetics of DPGDB.

Abiotic Degradation Processes in Environmental Compartments

Beyond biological breakdown, this compound can also be degraded through non-biological, or abiotic, processes in the environment.

In the atmosphere, organic compounds can be degraded through photochemical reactions. For semivolatile compounds like dibenzoate plasticizers, a key mechanism is the reaction with photochemically produced hydroxyl radicals (•OH). nih.gov

While specific experimental data for this compound is limited, estimates for the closely related compound diethylene glycol dibenzoate indicate that it will exist primarily as a vapor in the atmosphere. nih.gov In this vapor phase, it is susceptible to degradation by hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 20 hours, based on a standard atmospheric concentration of hydroxyl radicals. nih.gov It is plausible that this compound would follow a similar atmospheric fate, being degraded by hydroxyl radicals via hydrogen abstraction or addition reactions. The formation of hydroxyl radicals in the environment is a complex process, often involving dissolved organic matter and sunlight. nih.govrsc.org

Hydrolytic Stability and Pathways in Aquatic Environments

The hydrolytic stability of this compound is a critical factor in determining its persistence and transformation in aquatic environments. As an ester, its primary abiotic degradation pathway in water is hydrolysis, a reaction in which the ester bonds are cleaved by water. This process is significantly influenced by the pH of the surrounding water.

Research on dibenzoate plasticizers indicates that the initial step in their degradation is the hydrolysis of one of the ester linkages. nih.gov This reaction results in the formation of a monoester and benzoic acid. For this compound, this would lead to the formation of 1-(2-hydroxypropoxy)propan-2-yl benzoate (B1203000) and benzoic acid. Subsequent hydrolysis of the monoester would then yield 1,1'-Oxybis-2-propanol and another molecule of benzoic acid.

The table below presents estimated hydrolysis half-lives for dipropylene glycol dibenzoate at neutral and alkaline pH, conditions typically found in natural aquatic environments.

Hydrolytic Stability of Dipropylene Glycol Dibenzoate

| pH | Half-Life (at 25°C) |

|---|---|

| 7 | 2.136 years |

| 8 | 78.015 days |

Data based on estimations for dipropylene glycol dibenzoate. thegoodscentscompany.com

These estimations suggest that while hydrolysis does occur, this compound can be considered relatively stable in neutral waters, with its persistence decreasing as the pH becomes more alkaline. The much shorter half-life at pH 8 compared to pH 7 indicates that base-catalyzed hydrolysis is the more significant pathway for its degradation in the environment.

Environmental Distribution and Mobility Research

The distribution and mobility of this compound in the environment are governed by its physicochemical properties, which influence its partitioning between soil, water, and air.

Soil Mobility and Adsorption/Desorption Characteristics

The mobility of this compound in the terrestrial environment is primarily determined by its tendency to adsorb to soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. A high Koc value indicates a strong affinity for soil organic matter and thus low mobility, while a low Koc value suggests the compound is more likely to move through the soil profile and potentially leach into groundwater.

Specific experimental studies on the soil adsorption of this compound are not widely documented. However, an estimated Log Koc value for dipropylene glycol dibenzoate is available, which provides a useful approximation of its soil mobility.

Estimated Soil Adsorption Coefficient for Dipropylene Glycol Dibenzoate

| Parameter | Value | Method |

|---|---|---|

| Log Koc | 2.849 | Kow method |

Data based on estimations for dipropylene glycol dibenzoate. thegoodscentscompany.com

A Log Koc value of 2.849 suggests that this compound has a moderate tendency to adsorb to soil and organic matter. This indicates that while it is not highly mobile, there is a potential for some movement within the soil column. The actual mobility will also be influenced by soil type, organic matter content, and the amount of water moving through the soil.

Volatilization Rates and Atmospheric Transport Models

The potential for a chemical to volatilize from water or soil surfaces and be transported in the atmosphere is determined by its vapor pressure and its Henry's Law Constant. For this compound, multiple sources report a very low vapor pressure. nih.govatamankimya.com

Vapor Pressure of Dipropylene Glycol Dibenzoate

| Parameter | Value |

|---|---|

| Vapor Pressure | <0.01 mm Hg at 20°C |

Data for dipropylene glycol dibenzoate. atamankimya.com

This low vapor pressure suggests that the rate of evaporation from surfaces will be slow. Furthermore, while the Henry's Law Constant for the dibenzoate ester is not available, the estimated value for the parent glycol, 1,1'-Oxybis-2-propanol, is also very low. This indicates a low propensity to partition from water into the air.

Given these properties, volatilization is not considered a significant environmental transport pathway for this compound. Consequently, long-range atmospheric transport is unlikely, and the compound is expected to remain primarily in the terrestrial and aquatic compartments where it is released.

Bioconcentration Potential in Aquatic and Terrestrial Organisms

The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in the tissues of an organism from the surrounding environment. A high BCF indicates a greater potential for bioaccumulation, which can lead to adverse effects in the organism and biomagnification through the food chain.

There is a lack of experimental data on the bioconcentration of this compound in aquatic or terrestrial organisms. However, studies on the parent compound, dipropylene glycol, have found low BCF values, ranging from 0.3 to 4.6. epa.gov While this suggests that the glycol portion of the molecule does not have a high potential for bioaccumulation, the addition of the two benzoate groups significantly increases the lipophilicity of the molecule, which would be expected to increase its bioconcentration potential.

For hydrophobic substances like this compound, the octanol-water partition coefficient (Kow) is often used to estimate the BCF. The predicted Log Kow for this compound suggests a moderate potential for bioconcentration. However, it is important to note that for some hydrophobic compounds, BCF models can underestimate the actual bioaccumulation potential. sfu.ca Without specific experimental studies on this compound, its precise bioconcentration potential remains an area for further investigation.

Ecotoxicological and Human Health Mechanistic Investigations of 1,1 Oxybis 2 Propanol Dibenzoate

Mechanistic Studies of Biological Interactions at Cellular and Subcellular Levels

The primary mechanism of biological interaction for 1,1'-Oxybis-2-propanol dibenzoate begins with its metabolism. In biological systems, it undergoes hydrolysis of one of its ester bonds, leading to the formation of benzoic acid and dipropylene glycol monobenzoate. nih.gov This initial breakdown is a critical step, as the resulting metabolites may have different toxicological profiles than the parent compound. The presence of an ether linkage in the dipropylene glycol backbone makes the subsequent degradation of the monoester a slower process, which can lead to its accumulation. nih.govmdpi.com

While specific studies detailing the interaction of this compound with cellular and subcellular components are limited, general principles of plasticizer toxicology suggest that due to its lipophilic nature, it may interact with cell membranes and lipid-rich structures within the cell. However, its classification as a substance of low concern by various regulatory bodies suggests that these interactions are not highly disruptive to cellular function under normal exposure scenarios.

Assessment of Environmental Risk Pathways and Ecosystem Impact Mechanisms

The environmental fate and impact of a widely used chemical like this compound are critical considerations. Its primary route of entry into the environment is likely through effluents from manufacturing and use sites, as well as from the leaching of plastic products. adhesivesmag.com

Once in the environment, its behavior is governed by its physicochemical properties. With a low vapor pressure, it is not expected to be highly volatile. nih.gov It has a moderate octanol-water partition coefficient, suggesting some potential for bioaccumulation, although it is also readily biodegradable under certain conditions. epa.govadhesivesmag.com

The primary mechanism of its breakdown in the environment is through microbial degradation. nih.gov Bacteria such as Rhodococcus rhodochrous can hydrolyze one of the ester bonds, forming benzoic acid and dipropylene glycol monobenzoate. nih.gov While the initial diester is readily degraded, the resulting monoester is more persistent due to the ether linkage in its structure. nih.govmdpi.com

In terms of its impact on ecosystems, this compound is classified as harmful to aquatic life with long-lasting effects. toxmsdt.com Studies on the fathead minnow have determined a 96-hour LC50 (the concentration lethal to 50% of the test organisms) of 3.7 mg/L. europa.eu The mechanism of toxicity to aquatic organisms is likely related to non-polar narcosis, a general disruptive effect on cell membranes common to many organic chemicals. rsc.org The impact on microbial functions in the environment has been shown to be mixed. nih.gov

Comparative Toxicological Profiling with Structurally Related Dibenzoates and Plasticizers

The toxicological profile of this compound is often considered in the context of other dibenzoate plasticizers and as an alternative to phthalates.

Compared to many phthalates, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), which have been linked to endocrine disruption and reproductive toxicity, this compound and other dibenzoates generally exhibit a more favorable safety profile. adhesivesmag.com They are not considered to be endocrine disruptors. chemistryviews.org

Below is a comparative table of selected dibenzoate plasticizers:

| Feature | This compound (DPGDB) | Diethylene Glycol Dibenzoate (DEGDB) | 1,5-Pentanediol Dibenzoate |

| Structure | Contains a dipropylene glycol backbone with two benzoate (B1203000) groups. nih.gov | Contains a diethylene glycol backbone with two benzoate groups. mdpi.com | Contains a pentanediol (B8720305) backbone with two benzoate groups. mdpi.com |

| Biodegradation | Readily biodegradable, but the monoester metabolite is more persistent due to the ether linkage. nih.govmdpi.com | Readily biodegradable, with a persistent monoester metabolite due to the ether linkage. mdpi.com | More rapid biodegradation compared to DPGDB and DEGDB due to the absence of an ether linkage. mdpi.com |

| Toxicity Profile | Low acute and chronic toxicity; not genotoxic or carcinogenic; low reproductive and developmental toxicity potential. nih.govhaz-map.com | Generally low toxicity; considered a PPARα agonist in the liver in some in vivo models. nih.gov | Considered a "green" plasticizer candidate with a low toxicity profile in in vitro and in vivo studies. mdpi.com |

Computational Chemistry and Molecular Modeling Studies of 1,1 Oxybis 2 Propanol Dibenzoate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. From this, a wealth of information about its reactivity and spectroscopic properties can be derived. For 1,1'-Oxybis-2-propanol dibenzoate, these calculations can elucidate the distribution of electrons within the molecule, identify the most likely sites for chemical reactions, and predict its spectral signatures.

Electronic Structure and Reactivity: The electronic structure dictates the molecule's stability and reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity. The locations of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the electron-rich aromatic rings and oxygen atoms are expected to be key features in its electronic landscape.

Spectroscopic Predictions: Computational methods can predict various types of spectra, which can then be compared with experimental data for structure verification.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule's bonds. For this compound, this would include the characteristic stretching frequencies of the C=O (carbonyl) groups of the benzoate (B1203000) esters, the C-O-C (ether) linkage, and the C-H bonds of the propyl chains and aromatic rings. nih.gov

Mass Spectrometry (MS): While MS is an experimental technique, computational fragmentation models can help interpret the observed mass spectra by predicting the most likely fragmentation patterns upon ionization. nih.gov Experimental GC-MS data for an isomer shows major peaks at m/z 105 and 163, corresponding to the benzoyl cation and a larger fragment, respectively, which is consistent with the molecule's structure. nih.gov

A summary of computed descriptors for this compound is provided below. nih.govfda.gov

| Computed Descriptor | Value |

| Molecular Formula | C₂₀H₂₂O₅ |

| Molecular Weight | 342.39 g/mol |

| IUPAC Name | 1-(2-benzoyloxypropoxy)propan-2-yl benzoate |

| InChI Key | IZYUWBATGXUSIK-UHFFFAOYSA-N |

| SMILES | CC(COCC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |